molecular formula C12H13BrN6O2 B15042754 4-Amino-N'-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B15042754
M. Wt: 353.17 g/mol
InChI Key: XEYALCGTUZQHRL-GIDUJCDVSA-N
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Description

4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of multiple functional groups in this compound, including an amino group, a bromine atom, and a dimethylamino group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole-3-carbohydrazide: Lacks the bromine and dimethylamino groups, resulting in different chemical properties and biological activities.

    3-Bromo-4-(dimethylamino)benzaldehyde: Contains the bromine and dimethylamino groups but lacks the oxadiazole moiety.

    4-Amino-3-bromo-1,2,5-oxadiazole: Similar structure but lacks the dimethylamino group.

Uniqueness

The unique combination of functional groups in 4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide contributes to its distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific research applications and industrial uses .

Properties

Molecular Formula

C12H13BrN6O2

Molecular Weight

353.17 g/mol

IUPAC Name

4-amino-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H13BrN6O2/c1-19(2)9-4-3-7(5-8(9)13)6-15-16-12(20)10-11(14)18-21-17-10/h3-6H,1-2H3,(H2,14,18)(H,16,20)/b15-6+

InChI Key

XEYALCGTUZQHRL-GIDUJCDVSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=NON=C2N)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=NON=C2N)Br

Origin of Product

United States

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